molecular formula C8H16O B6588273 2,2,4-trimethylpentanal CAS No. 70027-95-1

2,2,4-trimethylpentanal

Cat. No.: B6588273
CAS No.: 70027-95-1
M. Wt: 128.2
InChI Key:
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Description

2,2,4-Trimethylpentane, also known as isooctane, is an organic compound with the formula (CH3)3CCH2CH(CH3)2 . It is one of several isomers of octane (C8H18). This particular isomer is the standard 100 point on the octane rating scale . It is an important component of gasoline, frequently used in relatively large proportions to increase the knock resistance of fuel .


Synthesis Analysis

Isooctane is produced on a massive scale in the petroleum industry by alkylation of isobutene with isobutane . This process is conducted in alkylation units in the presence of acid catalysts . It can also be produced from isobutylene by dimerization using an Amberlyst catalyst to produce a mixture of iso-octenes . Hydrogenation of this mixture produces 2,2,4-trimethylpentane .


Molecular Structure Analysis

The molecular formula of 2,2,4-trimethylpentane is C8H18 . Its molecular weight is 114.232 g/mol . The structure of 2,2,4-trimethylpentane can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,2,4-Trimethylpentane is used primarily in the alkylation step of the reaction of isobutane and butylene in deriving high-octane fuels . It is synthesized from the catalytic hydrogenation of trimethylpentene with a nickel catalyst (C8H16 + H2 = C8H18) (API, 1985) .


Physical and Chemical Properties Analysis

2,2,4-Trimethylpentane occurs as a colorless, highly flammable, mobile liquid that is practically insoluble in water . It has a molar mass of 114.232 . The triple point temperature is 165.786 K . The normal boiling temperature is 372.45 K . The critical temperature is 543.909 K .

Scientific Research Applications

Renal Transport Studies

Studies have shown that 2,2,4-trimethylpentane, a component of 2,2,4-trimethylpentanal, is involved in renal transport processes. Specifically, its metabolites affect the renal transport of organic anions and cations in rats. Metabolites like 2,4,4-trimethylpentanoic acid showed selective inhibition of organic anion transport, indicating potential implications in renal function and toxicity (Lock et al., 1993).

Radiation Physics and Chemistry

2,2,4-Trimethylpentane, a key constituent of this compound, has garnered interest in radiation physics and chemistry due to its applications in medical imaging techniques. Research on the interaction of charged particles with this compound may enhance the accuracy of radiation detection devices and improve our understanding of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).

Chemical Binding and Toxicology

Research into the chemical binding of alpha 2u-globulin with metabolites of 2,2,4-trimethylpentane has revealed insights into its toxicological impact, particularly in the kidneys of male rats. This study offers a deeper understanding of structure-activity relationships among chemicals causing the accumulation of alpha 2u-globulin (Borghoff et al., 1991).

Metabolic Disposition and Nephrotoxicity

Studies on the metabolic disposition of 2,2,4-trimethylpentane in male and female rats have revealed significant differences, with implications for its nephrotoxic effects. The gender-specific metabolism and retention of certain metabolites in the kidneys provide insights into the mechanisms underlying its toxicity (Charbonneau et al., 1987).

Genotoxic Potential Assessment

Research assessing the genotoxic potential of 2,2,4-trimethylpentane in human lymphoblasts has shown that it does not induce notable genotoxicity in vitro. These findings are crucial in understanding the carcinogenic and nephrotoxic risks associated with exposure to this compound (Richardson et al., 1986).

Polymerization Studies

The compound has been used in polymerization studies, specifically in cationic polymerization reactions. Research in this area helps in understanding the complex mechanisms and pathways involved in polymerization processes (Buchmann et al., 1998).

Safety and Hazards

2,2,4-Trimethylpentane is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects . During an accident, 2,2,4-trimethylpentane penetrated the skin of a human which caused necrosis of the skin and tissue in the hand and required surgery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2,4-trimethylpentanal can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "2-methyl-2-butene", "Acetone", "Methylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate", "Water" ], "Reaction": [ "Step 1: The starting material 2-methyl-2-butene is reacted with acetone in the presence of methylmagnesium bromide to form 2,4,4-trimethyl-2-pentanol.", "Step 2: The product from step 1 is then oxidized using hydrochloric acid and sodium dichromate to form 2,4,4-trimethyl-2-pentanone.", "Step 3: The product from step 2 is then reduced using sodium borohydride to form 2,2,4-trimethylpentanol.", "Step 4: The product from step 3 is then dehydrated using sulfuric acid to form 2,2,4-trimethylpentene.", "Step 5: The product from step 4 is then oxidized using potassium permanganate to form 2,2,4-trimethylpentanal." ] }

CAS No.

70027-95-1

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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